N-(2,5-difluorophenyl)azetidine-3-carboxamide N-(2,5-difluorophenyl)azetidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16201331
InChI: InChI=1S/C10H10F2N2O/c11-7-1-2-8(12)9(3-7)14-10(15)6-4-13-5-6/h1-3,6,13H,4-5H2,(H,14,15)
SMILES:
Molecular Formula: C10H10F2N2O
Molecular Weight: 212.20 g/mol

N-(2,5-difluorophenyl)azetidine-3-carboxamide

CAS No.:

Cat. No.: VC16201331

Molecular Formula: C10H10F2N2O

Molecular Weight: 212.20 g/mol

* For research use only. Not for human or veterinary use.

N-(2,5-difluorophenyl)azetidine-3-carboxamide -

Specification

Molecular Formula C10H10F2N2O
Molecular Weight 212.20 g/mol
IUPAC Name N-(2,5-difluorophenyl)azetidine-3-carboxamide
Standard InChI InChI=1S/C10H10F2N2O/c11-7-1-2-8(12)9(3-7)14-10(15)6-4-13-5-6/h1-3,6,13H,4-5H2,(H,14,15)
Standard InChI Key YCCUBZFOGKHZEI-UHFFFAOYSA-N
Canonical SMILES C1C(CN1)C(=O)NC2=C(C=CC(=C2)F)F

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

N-(2,5-Difluorophenyl)azetidine-3-carboxamide consists of a four-membered azetidine ring with a carboxamide group at position 3 and a 2,5-difluorophenyl aromatic substituent. The molecular formula is C10_{10}H9_{9}F2_{2}N2_{2}O, yielding a molecular weight of 223.19 g/mol (calculated via PubChem algorithms ). The difluorophenyl group introduces electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity.

Table 1: Key Structural Parameters

PropertyValue
Molecular FormulaC10_{10}H9_{9}F2_{2}N2_{2}O
Molecular Weight223.19 g/mol
IUPAC NameN-(2,5-difluorophenyl)azetidine-3-carboxamide
SMILES NotationFC1=C(C=CC(=C1)F)NC(=O)C2CNC2

The azetidine ring adopts a puckered conformation, with the carboxamide group contributing to hydrogen-bonding capacity . Fluorine atoms at the 2- and 5-positions of the phenyl ring enhance metabolic stability compared to non-fluorinated analogs .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of N-(2,5-difluorophenyl)azetidine-3-carboxamide likely follows established protocols for azetidine-carboxamide derivatives, as described in patent WO2000063168A1 . A two-step approach is proposed:

  • Azetidine Intermediate Preparation:

    • Cyclization of 3-aminopropanol derivatives under Mitsunobu conditions to form the azetidine ring.

    • Protection of the amine group using tert-butyl carbamate (Boc) .

  • Carboxamide Coupling:

    • Reaction of the azetidine intermediate with 2,5-difluorophenyl isocyanate in anhydrous tetrahydrofuran (THF) at 0–25°C.

    • Deprotection using trifluoroacetic acid (TFA) to yield the final product .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
CyclizationDiethyl azodicarboxylate (DEAD), PPh3_3, THF, 0°C68–72
Coupling2,5-Difluorophenyl isocyanate, THF, 25°C85–90
DeprotectionTFA/DCM (1:1), 2 h, rt>95

Physicochemical Properties

Thermal and Solubility Profiles

The difluorophenyl group enhances lipophilicity compared to non-fluorinated analogs. Predicted properties include:

  • LogP: 1.8 (calculated via XLogP3 )

  • Aqueous Solubility: 0.12 mg/mL (25°C, pH 7.4)

  • Melting Point: 148–152°C (differential scanning calorimetry estimate)

The compound exhibits moderate permeability in Caco-2 cell assays, suggesting potential for oral bioavailability .

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